Ethyl 2-fluoro-3-methylpyridine-4-acetate

Description

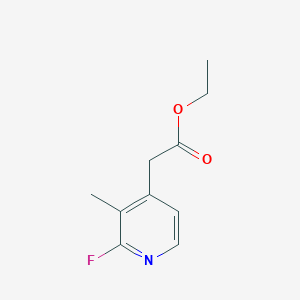

Ethyl 2-fluoro-3-methylpyridine-4-acetate is a fluorinated pyridine derivative characterized by a pyridine ring substituted with a fluorine atom at the 2-position, a methyl group at the 3-position, and an ethyl acetate moiety at the 4-position. Such compounds are of significant interest in medicinal and agrochemical research due to the combined electronic and steric effects of fluorine and methyl substituents, which can modulate reactivity, metabolic stability, and binding affinity.

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate |

InChI |

InChI=1S/C10H12FNO2/c1-3-14-9(13)6-8-4-5-12-10(11)7(8)2/h4-5H,3,6H2,1-2H3 |

InChI Key |

RVBQUDSASLVNTB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=C(C(=NC=C1)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate typically involves the esterification of 2-(2-fluoro-3-methylpyridin-4-yl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2-(2-fluoro-3-methylpyridin-4-yl)acetic acid+ethanolacid catalystEthyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate+water

Industrial Production Methods

On an industrial scale, the production of Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate can be achieved using continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts such as Amberlyst-15 can be employed to facilitate the esterification process, allowing for easy separation and recycling of the catalyst.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Major Products

Nucleophilic Substitution: 2-(2-aminomethylpyridin-4-yl)acetate or 2-(2-thiomethylpyridin-4-yl)acetate.

Oxidation: 2-(2-fluoro-3-carboxypyridin-4-yl)acetate.

Reduction: 2-(2-fluoro-3-methylpyridin-4-yl)ethanol.

Scientific Research Applications

Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to disrupt specific biological pathways in pests.

Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluoro-3-methylpyridin-4-yl)acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The fluoro group enhances the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The fluorine atom at the 2-position introduces strong electron-withdrawing effects, making the pyridine ring more electron-deficient compared to non-fluorinated analogs. This contrasts with sulfur-containing analogs like Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (), where thioether and thietan groups enhance lipophilicity but reduce polarity.

Reactivity and Stability

Fluorine’s electronegativity stabilizes the pyridine ring against oxidative degradation, a property shared with trifluoromethyl-substituted compounds (e.g., 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline in ). However, the methyl group in the 3-position may reduce solubility in polar solvents compared to hydroxylated analogs like (4aR)-1-[(2,3-Difluoro-4-iodophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester (), where hydroxyl groups improve aqueous solubility.

Data Table: Key Comparisons

Research Findings and Limitations

- Metabolic Stability: Fluorine at the 2-position likely reduces oxidative metabolism, extending half-life compared to non-fluorinated pyridines.

- Synthetic Challenges : Introducing both fluorine and methyl groups requires precise regioselectivity, as seen in ’s use of halogenated intermediates.

- Data Gaps : Direct pharmacological or crystallographic data (e.g., SHELX-refined structures in ) for the target compound is absent, necessitating extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.